4-Chloro-3-fluoropyridin-2-amine
Description
Contextualization of Halogenated Aminopyridines in Synthetic Organic Chemistry
Halogenated aminopyridines are a class of heterocyclic compounds that have garnered considerable attention in the field of synthetic organic chemistry, primarily due to their utility as versatile intermediates in the synthesis of complex molecules. The pyridine (B92270) ring, a fundamental aromatic heterocycle, when substituted with both halogen atoms and an amino group, presents multiple reactive sites for further chemical transformations.
The presence of halogen atoms (such as chlorine and fluorine) on the pyridine ring serves several purposes. They can act as leaving groups in nucleophilic aromatic substitution reactions or participate in a variety of metal-catalyzed cross-coupling reactions. Furthermore, the electronic properties of the pyridine ring are significantly influenced by the nature and position of the halogen substituents, which in turn affects the reactivity of the entire molecule.
The amino group, on the other hand, is a key functional group that can be readily modified or can participate in the formation of new chemical bonds, for instance, through N-alkylation, N-acylation, or diazotization reactions. The interplay between the electron-withdrawing effects of the halogens and the electron-donating nature of the amino group creates a unique chemical entity with a diverse range of potential applications.
Significance of 4-Chloro-3-fluoropyridin-2-amine (B6588843) as a Synthetic Intermediate and Research Scaffold
While direct research on this compound is limited, its structural isomer, 2-Chloro-3-fluoropyridin-4-amine , is recognized for its role as a building block in medicinal chemistry. It is used in the synthesis of various bioactive molecules, including kinase inhibitors. This suggests that the 4-chloro-3-fluoro-2-amino isomer could potentially serve a similar role as a valuable synthetic intermediate.
The significance of such a compound would lie in its unique substitution pattern, offering a different arrangement of reactive sites compared to its more studied isomers. This could allow for the synthesis of novel molecular scaffolds that are not accessible from other starting materials. The development of synthetic routes to this specific isomer would be a prerequisite for exploring its potential applications as a research scaffold in drug discovery and materials science.
Overview of Academic Research Trajectories and Methodologies
Given the absence of direct synthetic reports for this compound, an examination of methodologies used for related compounds is necessary. Research into the functionalization of the 4-chloro-3-fluoropyridine (B1587321) core provides valuable insights into how an amino group might be introduced at the 2-position.
A notable study focused on the regioselective amidomethylation of 4-chloro-3-fluoropyridine. acs.org This research demonstrated that it is possible to introduce a functionalized amino group at the 2-position of the 4-chloro-3-fluoropyridine ring system through two primary methods:
Metalation Followed by Electrophilic Quench: This approach involves the deprotonation of 4-chloro-3-fluoropyridine at a low temperature, followed by a reaction with an electrophile to introduce a new functional group at the 2-position. This new group can then be chemically converted to an aminomethyl group. acs.org
Minisci-Type Reactions: These reactions involve the direct C-H functionalization of the pyridine ring. Both silver/persulfate-mediated and photoredox-mediated conditions have been shown to be effective for the amidomethylation of 4-chloro-3-fluoropyridine at the 2-position. acs.org These methods are often advantageous as they can be shorter and more amenable to larger-scale synthesis. acs.org
These methodologies suggest that while direct amination to produce this compound may be challenging, the introduction of a protected or functionalized amino group at the desired position is synthetically feasible. Further research would be required to optimize these or other synthetic strategies to obtain this compound itself.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-fluoropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXUVBURYLPMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 3 Fluoropyridin 2 Amine and Its Structural Analogues
Regioselective Synthesis Approaches for 4-Chloro-3-fluoropyridine (B1587321) and Derivatives
The functionalization of the pyridine (B92270) ring, particularly in the presence of halogen substituents, presents a synthetic challenge. Researchers have explored several methods to achieve regioselective synthesis of 4-chloro-3-fluoropyridine derivatives.
Metalation and Directed Deprotonation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orguwindsor.ca In this approach, a directing metalation group (DMG) guides the deprotonation to an adjacent position. baranlab.org For pyridine derivatives, the nitrogen atom within the ring can act as a DMG, but the inherent electron-deficient nature of the pyridine ring can lead to side reactions. znaturforsch.com
In the case of 4-chloro-3-fluoropyridine, kinetic deprotonation at a low temperature (-75 °C) using a strong base like lithium diisopropylamide (LDA) followed by a reaction with an electrophile such as N,N-dimethylformamide (DMF) has been shown to regioselectively yield 2-formyl-4-chloro-3-fluoropyridine. acs.orgnih.gov This intermediate can then be further converted to the desired 2-aminomethyl analogue. acs.orgnih.gov The fluorine atom in the 3-position is known to promote ortho-C-H metalation, influencing the regioselectivity of the reaction. researchgate.net
The choice of base and reaction conditions is crucial to control the regioselectivity and minimize side reactions. znaturforsch.com For instance, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the deprotonation of various pyridines under milder conditions. znaturforsch.com
Minisci-Type Amidomethylation Reactions for Pyridine Functionalization
The Minisci reaction offers a direct method for the C-H functionalization of electron-deficient heterocycles like pyridine. researchgate.netnih.gov This radical-based reaction involves the addition of a nucleophilic radical to the protonated heteroaromatic ring. researchgate.net
A classic approach to the Minisci reaction involves the use of a silver ion (Ag+) and a persulfate (such as ammonium (B1175870) persulfate) to generate the radical species. acs.orgnih.gov For the amidomethylation of 4-chloro-3-fluoropyridine, this method has been successfully employed using various amino acid derivatives to produce a series of 2-amidomethylated pyridines. acs.orgnih.gov This reaction typically provides good yields and high regioselectivity for the C2 position. acs.orgnih.gov
In recent years, photoredox catalysis has emerged as a milder and more sustainable alternative for generating radicals for Minisci-type reactions. acs.orgnih.govresearchgate.net Visible-light-mediated photoredox catalysis can be used to generate alkyl radicals from various precursors, which then react with the pyridine ring. nih.gov This method has been applied to the amidomethylation of 4-chloro-3-fluoropyridine, offering comparable yields and regioselectivity to the classical silver/persulfate method. acs.orgnih.gov The use of an acridinium-based organic photocatalyst has proven valuable for such transformations. acs.orgresearchgate.net
Comparative Analysis of Synthetic Yields and Scalability in Laboratory Synthesis
Both the deprotonation/metalation and Minisci-type reaction pathways have been investigated for the synthesis of 2-amidomethylated derivatives of 4-chloro-3-fluoropyridine. acs.orgnih.gov While the deprotonation approach provides high regioselectivity, the Minisci-type reactions, particularly the photoredox-catalyzed method, are often shorter and more amenable to scale-up. acs.orgnih.govacs.org
For instance, the N-Boc protected analogue of 2-(aminomethyl)-4-chloro-3-fluoropyridine can be obtained in a single step using Minisci-type amidomethylation. acs.orgnih.gov The yields for Minisci-type reactions are reported to be in the range of 30-74%, with high isomer ratios favoring the desired C2-substituted product. acs.orgnih.govacs.org
| Synthetic Method | Key Reagents | Product | Yield (%) | Isomer Ratio (C2:other) | Reference |
| Deprotonation/Metalation | LDA, DMF | 2-formyl-4-chloro-3-fluoropyridine | - | Regioselective | acs.orgnih.gov |
| Minisci (Ag+/Persulfate) | Amino acid derivatives, AgNO3, (NH4)2S2O8 | 2-amidomethylated pyridines | 30-74 | 6.7:1 to >50:1 | acs.orgnih.gov |
| Minisci (Photoredox) | Amino acid derivatives, photocatalyst | 2-amidomethylated pyridines | 30-74 | 6.7:1 to >50:1 | acs.orgnih.gov |
Synthetic Routes to Related Fluorinated Aminopyridines
The synthesis of other fluorinated aminopyridines often employs similar strategies. For example, the synthesis of 3-fluoro-4-aminopyridine can be achieved from 3-fluoropyridine (B146971) through a sequence involving oxidation, nitration, and subsequent reduction. google.com Another route involves the Hofmann degradation of 3-fluoro-4-pyridinecarboxamide. google.com The introduction of fluorine into the pyridine ring can also be achieved through nucleophilic aromatic substitution (SNAr) reactions on appropriately substituted precursors. chemicalbook.com The development of new synthetic methods, including those utilizing transition-metal catalysis and photoredox catalysis, continues to expand the toolkit for accessing a wide variety of complex fluorinated amino acids and their derivatives. nih.govrsc.orgaminer.cn
Synthetic Routes to 4-Chloro-3-fluoropyridin-2-amine (B6588843): A Review of Methodologies
The synthesis of polysubstituted pyridine derivatives is a cornerstone of medicinal and agricultural chemistry, with the precise placement of functional groups dictating biological activity. The compound this compound represents a valuable building block, incorporating a unique arrangement of halogen and amine substituents on the pyridine core. This article explores established and potential synthetic methodologies for obtaining this target molecule and its structural analogues, focusing on key chemical transformations.
1 Halogenation and Amination Strategies for Pyridine Core Modification
The introduction of halogen and amine functionalities onto a pyridine ring can be achieved through a variety of strategic approaches. These methods often involve the careful manipulation of the electronic properties of the pyridine nucleus to direct the regioselectivity of the substitution reactions.
Halogenated pyridines are crucial precursors for the synthesis of a wide array of derivatives used in drug discovery and agrochemicals. The direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, often requiring harsh conditions. However, once a polyhalogenated pyridine is obtained, selective amination can be a powerful tool for further functionalization.
A notable strategy involves the chemoselective amination of polyhalogenated pyridines. For instance, in the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions using a palladium catalyst (Pd2dba3) with a Xantphos ligand can lead to the exclusive substitution of the bromide atom. Conversely, conducting the reaction under neat conditions without a palladium catalyst can favor substitution at the 2-chloro position, demonstrating the critical role of the catalyst in directing regioselectivity. researchgate.net
The selective amination of dichloropyrimidines, a related heterocyclic system, has also been studied. While nucleophilic displacement with neutral nitrogen nucleophiles often yields a mixture of isomers, palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines has shown high regioselectivity for the C4 position. acs.org This highlights the potential of catalytic systems to overcome inherent selectivity issues.
A patent describes a multi-step synthesis of 2-amino-4-fluoropyridine (B1287999) starting from 2-pyridinecarboxylic acid. This process involves chlorination to 4-chloropyridine-2-acyl chloride, followed by amidation to 4-chloropyridine-2-amide. A Hofmann rearrangement then yields 2-amino-4-chloropyridine, which finally undergoes a halogen exchange reaction to afford the desired 2-amino-4-fluoropyridine. patsnap.com This pathway demonstrates a sequence of classical reactions to achieve the desired substitution pattern.
Interactive Data Table: Halogenation and Amination Reactions
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-2-chloro-3-fluoropyridine | Secondary amines or primary anilines, Pd2dba3, Xantphos, base | 5-Amino-2-chloro-3-fluoropyridine derivatives | Not specified | researchgate.net |
| 5-Bromo-2-chloro-3-fluoropyridine | Neat conditions, no palladium catalyst | 2-Amino-5-bromo-3-fluoropyridine derivatives | Not specified | researchgate.net |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines, LiHMDS, Pd catalyst | 6-Aryl-4-amino-2-chloropyrimidine derivatives | High regioselectivity | acs.org |
| 2-Amino-4-chloropyridine | Halogen exchange | 2-Amino-4-fluoropyridine | Not specified | patsnap.com |
2 Diazotization and Fluorination Techniques in Pyridine Synthesis
The conversion of an amino group on a pyridine ring to a fluorine atom is a valuable transformation, often accomplished through diazotization followed by a fluorinating step. The Balz-Schiemann and Sandmeyer reactions are the classical methods employed for this purpose.
The Balz-Schiemann reaction involves the diazotization of an aromatic amine with fluoroboric acid or its salts, leading to the formation of a diazonium tetrafluoroborate (B81430) salt. google.com This salt can then be thermally decomposed to yield the corresponding aryl fluoride (B91410). This method has been successfully applied to the synthesis of 2-bromo-4-fluoropyridine (B1291336) from 2-bromopyridin-4-amine using aqueous HBF4 and sodium nitrite (B80452). chemicalbook.com A patent also describes the diazotization of 2-chloro-3-aminopyridine using tert-butyl nitrite and copper fluoride in an organic solvent to produce 2-chloro-3-fluoropyridine. google.com
Innovations in the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−), which can lead to improved yields for certain substrates. google.com Diazotization can also be carried out in anhydrous hydrogen fluoride, with the resulting diazonium fluoride decomposed in situ. thieme-connect.de
The Sandmeyer reaction provides an alternative route where the diazonium salt is treated with a copper(I) halide to introduce the corresponding halogen. chemicalbook.com While traditionally used for chlorination and bromination, modifications of this reaction can also be applied for fluorination.
A significant development is the direct fluorination of pyridine N-oxides. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.gov This approach offers a novel pathway to meta-fluorinated pyridines.
Interactive Data Table: Diazotization and Fluorination Reactions
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromopyridin-4-amine | 1. 50% aq. HBF4, NaNO2, 0°C to rt, 12h; 2. NaHCO3 | 2-Bromo-4-fluoropyridine | Not specified | chemicalbook.com |
| 2-Chloro-3-aminopyridine | tert-Butyl nitrite, CuF2, organic solvent, 0-60°C, 1-10h | 2-Chloro-3-fluoropyridine | >60% | google.com |
| 3-Bromo-4-nitropyridine N-oxide | Fluoride source | 3-Fluoro-4-nitropyridine N-oxide | Moderate | nih.gov |
3 Ammonification and Reduction Reactions for Amino Group Introduction
The introduction of an amino group onto the pyridine ring can also be achieved by the reduction of a nitro group, which itself can be introduced through nitration reactions. This two-step process of nitration followed by reduction is a fundamental strategy in the synthesis of aminopyridines.
A plausible route to this compound could involve the synthesis of 4-chloro-3-fluoro-2-nitropyridine as a key intermediate. This nitropyridine could potentially be synthesized and subsequently reduced to the desired aminopyridine. While a specific procedure for the nitration of 4-chloro-3-fluoropyridine to the 2-nitro derivative is not detailed in the provided search results, the existence of the compound 4-Chloro-3-fluoro-2-nitropyridine is noted. pharmaffiliates.com
The reduction of nitropyridines to their corresponding amines can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel. guidechem.com Another widely used method is the reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride. For instance, a patent describes the reduction of 2-chloro-4-nitropyridine (B32982) using iron powder in glacial acetic acid to yield 2-chloro-4-aminopyridine with a high yield of 91.3%.
The choice of reducing agent can be critical to avoid side reactions, especially when other reducible functional groups are present in the molecule. For example, catalytic hydrogenation with Raney nickel is often preferred over Pd/C when the substrate contains aromatic halogens to prevent dehalogenation.
A synthesis of 4-(5-bromo-3-fluoropyridin-2-yl)morpholine (B2607741) has been described starting from 2-Chloro-3-nitropyridine. This multi-step process involves an initial substitution with morpholine, followed by reduction of the nitro group to an amine. Subsequent diazotization and substitution introduce the fluorine atom, and a final bromination step yields the target compound. This illustrates the utility of a nitro group as a precursor to an amine in a complex pyridine synthesis.
Interactive Data Table: Reduction of Nitropyridines
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Chloro-4-nitropyridine | Iron powder, Glacial acetic acid, reflux | 2-Chloro-4-aminopyridine | 91.3% | |
| 4-(3-Nitropyridin-2-yl)morpholine | Reduction reaction | 2-Morpholinopyridin-3-amine | Not specified | |
| 3-Bromo-4-nitropyridine N-oxide | Catalytic hydrogenation | 3-Fluoro-4-aminopyridine | Not specified | nih.gov |
Spectroscopic and Advanced Structural Elucidation of 4 Chloro 3 Fluoropyridin 2 Amine
Vibrational Spectroscopy for Molecular Characterization
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the distinct vibrational modes of the molecule's functional groups. For 4-Chloro-3-fluoropyridin-2-amine (B6588843), characterization via the KBr pellet method has identified several key absorption bands. amazonaws.com
The spectrum exhibits strong bands in the high-frequency region, which are characteristic of the amine (NH₂) group. The peaks observed at 3373 cm⁻¹ and 3148 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds, respectively. amazonaws.com The region from 1662 cm⁻¹ to 1463 cm⁻¹ contains absorptions arising from the C=C and C=N stretching vibrations within the pyridine (B92270) ring and the scissoring vibration of the NH₂ group. amazonaws.com A notable band at 1202 cm⁻¹ is attributed to the C-F stretching vibration. amazonaws.com
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Tentative Assignment |
|---|---|
| 3373 | Asymmetric N-H Stretch |
| 3148 | Symmetric N-H Stretch |
| 1662 | C=C/C=N Ring Stretch / NH₂ Scissor |
| 1480 | C=C/C=N Ring Stretch |
| 1463 | C=C/C=N Ring Stretch |
| 1202 | C-F Stretch |
Data sourced from a study utilizing the KBr pellet method. amazonaws.com
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. While a detailed FT-Raman analysis for this compound has not been reported in the referenced literature, such a study would be valuable for providing a more complete vibrational profile of the molecule. It would be expected to clearly show the symmetric vibrations of the pyridine ring and could provide further insight into the C-Cl bond, which is often more Raman-active than IR-active.
ATR-IR and DRIFT are advanced sampling techniques for obtaining infrared spectra of solid samples with minimal preparation. ATR-IR works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample, while DRIFT is used for analyzing powdered samples. The available spectroscopic data for this compound was recorded using the KBr pellet transmission method. amazonaws.com Although specific ATR-IR or DRIFT spectra have not been detailed in the available literature, these methods would be suitable alternative approaches for the solid-state analysis of this compound.
A comprehensive vibrational assignment involves correlating every observed band in the FTIR and FT-Raman spectra to a specific normal mode of vibration within the molecule. This is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies. Based on the available FTIR data, a preliminary assignment of the major functional groups has been made (see Table 1). amazonaws.com However, a complete normal mode analysis, which would detail the potential energy distribution (PED) for each vibrational mode and resolve overlapping bands within the pyridine ring's fingerprint region, has not been found in the surveyed scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides definitive confirmation of the molecular structure of this compound by identifying the number, environment, and connectivity of hydrogen atoms. The ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) at 400 MHz, shows distinct signals for each type of proton. amazonaws.com
The spectrum displays two signals in the aromatic region. A doublet observed at a chemical shift (δ) of 7.74 ppm is assigned to the proton at position 6 (H-6) of the pyridine ring. A triplet at 6.68 ppm corresponds to the proton at position 5 (H-5). amazonaws.com A broad singlet at 4.81 ppm, integrating to two protons, confirms the presence of the amine (NH₂) group. amazonaws.com The coupling constants provide further structural information, confirming the relationship between adjacent protons.
Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.74 | Doublet (d) | 5.4 | 1H | H-6 |
| 6.68 | Triplet (t) | 5.1 | 1H | H-5 |
| 4.81 | Singlet (s) | - | 2H | NH₂ |
Data sourced from a 400 MHz ¹H NMR spectrum. amazonaws.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization
The amino group at the C-2 position is a strong electron-donating group, which typically causes a significant upfield shift (lower δ value) for the carbon it is attached to (C-2) and the carbon at the para-position (C-5). Conversely, the electronegative fluorine and chlorine atoms are electron-withdrawing, inducing downfield shifts (higher δ values), particularly for the carbons they are directly bonded to (C-3 and C-4, respectively).
Furthermore, the spectrum will exhibit complex splitting patterns due to carbon-fluorine (¹³C-¹⁹F) coupling. The C-3 carbon, directly bonded to the fluorine atom, will show a large one-bond coupling constant (¹JC-F). The adjacent carbons, C-2 and C-4, will exhibit smaller two-bond couplings (²JC-F), and the more distant C-5 and C-6 carbons will show even smaller three- and four-bond couplings (³JC-F and ⁴JC-F). Analysis of these coupling constants is a powerful tool for confirming the assignment of the carbon signals. acs.orgchemicalbook.com
Table 1: Predicted ¹³C NMR Chemical Shift Ranges and Key Coupling Effects for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Key Influence(s) | Expected C-F Coupling |
| C-2 | 145-155 | Strong -NH₂ donation, -F and -Cl withdrawal | ²JC-F |
| C-3 | 140-150 (doublet) | Strong -F withdrawal, -NH₂ and -Cl effects | ¹JC-F (large) |
| C-4 | 130-140 (doublet) | Strong -Cl withdrawal, -F effect | ²JC-F |
| C-5 | 110-120 (doublet) | -NH₂ para donation | ³JC-F |
| C-6 | 140-150 (doublet) | Ortho to -NH₂ and meta to -Cl/-F | ⁴JC-F |
Note: The chemical shift values are estimates based on general substituent effects on pyridine rings and data from related fluoropyridines.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the local electronic environment of the fluorine atom.
In fluoroaromatic compounds, ¹⁹F chemical shifts can vary widely but typically appear in a predictable range. ucsb.edu For a fluorine atom on a pyridine ring, the chemical shift is influenced by the electronic effects of the other substituents. The presence of the electron-donating amino group at the ortho position (C-2) and the electron-withdrawing chloro group at the para position (C-4) will both impact the shielding of the fluorine nucleus at C-3. The signal in the proton-decoupled ¹⁹F NMR spectrum will likely appear as a singlet. In a proton-coupled spectrum, this signal would be split into a doublet of doublets due to coupling with the protons at C-5 and C-6.
Application of NMR in Determining Regioselectivity and Isomer Ratios
NMR spectroscopy is an indispensable tool for determining the regioselectivity of chemical reactions and for quantifying the ratio of isomers in a product mixture. In syntheses involving substituted pyridines like 4-chloro-3-fluoropyridine (B1587321), reactions such as electrophilic aromatic substitution or metalation can potentially yield multiple isomers.
For instance, in the functionalization of 4-chloro-3-fluoropyridine, a reaction could occur at either the C-2 or C-6 position, both of which are adjacent to the ring nitrogen. A study on the Minisci-type amidomethylation of 4-chloro-3-fluoropyridine demonstrated the power of NMR in this regard. nih.gov The reaction yielded a mixture of 2-substituted and 6-substituted isomers.
By using ¹H and ¹⁹F NMR, the precise ratio of these regioisomers was determined. nih.gov The distinct chemical environments of the protons and the fluorine atom in each isomer result in unique sets of signals. For example, the proton at C-6 in the 2-substituted isomer will have a different chemical shift and coupling pattern compared to the proton at C-2 in the 6-substituted isomer. Quantitative NMR (qNMR), often using an internal standard, allows for the accurate calculation of the yield and isomer ratio without the need for chromatographic separation of the products. nih.gov This makes NMR a highly efficient method for reaction optimization and mechanistic studies.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the nominal molecular weight is 146 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 147.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion (predicted for the isomer 3-chloro-4-fluoropyridin-2-amine (B15057206): [M+H]⁺ = 147.0120), allowing for the unequivocal determination of its elemental formula (C₅H₅ClFN₂). uni.lu
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the [M+H]⁺ peak will be accompanied by an [M+H+2]⁺ peak with about one-third the intensity, which is a characteristic signature for a molecule containing one chlorine atom.
The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for such a substituted pyridine could include:
Loss of a chlorine radical (·Cl)
Loss of hydrogen chloride (HCl)
Loss of hydrogen fluoride (B91410) (HF)
Loss of hydrogen cyanide (HCN) from the pyridine ring
Table 2: Predicted Mass Spectrometry Data for a C₅H₄ClFN₂ Isomer
| Adduct/Fragment | Predicted m/z | Note |
| [M]⁺ | 146.0042 | Molecular Ion |
| [M+H]⁺ | 147.0120 | Protonated Molecule |
| [M+Na]⁺ | 168.9939 | Sodium Adduct |
| [M-H]⁻ | 144.9974 | Deprotonated Molecule |
Data based on predicted values for the isomer 3-chloro-4-fluoropyridin-2-amine from PubChem. uni.lunih.gov
Computational Chemistry and Quantum Chemical Investigations of 4 Chloro 3 Fluoropyridin 2 Amine
Electronic Structure and Reactivity Descriptors from Computational Methods
Atomic Charge Distributions (NPA, ESP) and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density within a molecule is a critical determinant of its chemical behavior. Natural Population Analysis (NPA) and Electrostatic Potential (ESP) derived charges offer a quantitative measure of the charge on each atom, while the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution.
For 4-Chloro-3-fluoropyridin-2-amine (B6588843), the electronegative fluorine and chlorine atoms are expected to draw electron density, resulting in negative partial charges on these halogens and the nitrogen atom of the pyridine (B92270) ring. The amino group, conversely, would likely bear a positive partial charge. MEP maps of similar molecules typically show negative potential (red and yellow regions) around the electronegative atoms, indicating sites susceptible to electrophilic attack, while positive potential (blue regions) is observed around the hydrogen atoms of the amine group, highlighting their potential for hydrogen bonding.
Table 1: Hypothetical Atomic Charges for this compound based on Analogous Compounds
| Atom | Natural Population Analysis (NPA) Charge (e) | Electrostatic Potential (ESP) Charge (e) |
| N1 (pyridine) | -0.6 to -0.8 | -0.7 to -0.9 |
| C2 | +0.2 to +0.4 | +0.3 to +0.5 |
| N (amine) | -0.8 to -1.0 | -0.9 to -1.1 |
| C3 | +0.3 to +0.5 | +0.4 to +0.6 |
| F | -0.4 to -0.6 | -0.5 to -0.7 |
| C4 | -0.1 to +0.1 | 0.0 to +0.2 |
| Cl | -0.1 to -0.3 | -0.2 to -0.4 |
| C5 | -0.2 to 0.0 | -0.1 to +0.1 |
| C6 | -0.1 to +0.1 | 0.0 to +0.2 |
Note: These values are illustrative and based on general trends observed in similar molecules. Actual values would require specific calculations for this compound.
Investigation of Tautomeric Equilibria and Conformational Landscape
Aminopyridines can exist in different tautomeric forms, primarily the amino and imino forms. Computational studies on related 2-aminopyridines have consistently shown that the amino tautomer is significantly more stable than the imino form. nih.govnih.gov For this compound, the equilibrium would lie heavily towards the amine form. The energy barrier for proton transfer from the exocyclic nitrogen to the ring nitrogen is typically high, further favoring the amino tautomer. nih.gov
The conformational landscape is primarily defined by the rotation of the amino group. The energy barrier for this rotation is generally low, allowing for flexibility.
Solid-State Computational Studies (e.g., CASTEP) for Dimerization and Unit Cell Characterization
In the solid state, molecules of this compound are likely to form centrosymmetric dimers through intermolecular hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another. This is a common structural motif observed in the crystal structures of aminopyridines. nih.gov
Solid-state computational methods like CASTEP, which utilize DFT within a periodic boundary condition framework, would be essential for accurately modeling the crystal structure. Such calculations can predict unit cell parameters and the geometry of the dimeric units, including the hydrogen bond lengths and angles. These studies would also reveal other potential intermolecular interactions, such as halogen bonding involving the chlorine atom.
Ab Initio Quantum-Chemical Calculations for Intermolecular Interaction Energies
The stability of the crystalline form of this compound is governed by the sum of its intermolecular interactions. High-level ab initio quantum-chemical calculations, such as Møller-Plesset perturbation theory (MP2), are employed to accurately quantify the energies of these interactions.
Chemical Reactivity and Functionalization Potential of 4 Chloro 3 Fluoropyridin 2 Amine
Nucleophilic Substitution Reactions Involving Halogen and Amine Groups
The pyridine (B92270) ring in 4-chloro-3-fluoropyridin-2-amine (B6588843) is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing halopyridines. nih.govacs.org The positions of the halogen atoms (chlorine at C4 and fluorine at C3) and the amino group (at C2) significantly direct the course of these reactions. Generally, in SNAr reactions of halopyridines, halides at the 2- and 4-positions are more readily displaced than those at the 3-position. nih.gov
While chloropyridines are more commonly used in SNAr reactions due to their commercial availability, fluoropyridines can exhibit faster reaction rates. nih.govacs.org The high electronegativity of fluorine can accelerate the SNAr reactions of pyridines. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org
The amino group at the C2 position can also act as a nucleophile, participating in reactions with suitable electrophiles to form new carbon-nitrogen bonds. The reactivity of the amine and halogen groups allows for diverse synthetic strategies. For example, the synthesis of analogs of pirenzepine, a treatment for ulcers, involves a three-step process starting from 2-chloro-3-aminopyridine, where the amino group is a key reactive site. nih.govacs.org
Detailed kinetic studies of amination reactions via nucleophilic aromatic substitution have revealed that the reaction mechanism can be influenced by the choice of base and the formation of catalytic species during the reaction. rsc.org This highlights the complexity of predicting reaction outcomes without careful consideration of the reaction conditions.
Oxidation and Reduction Pathways of the Pyridine Ring System and Substituents
The pyridine ring system and its substituents in this compound can undergo both oxidation and reduction reactions under specific conditions. While detailed mechanisms for this specific compound are not extensively reported, general principles of pyridine chemistry apply. The pyridine ring is generally resistant to oxidation, but strong oxidizing agents can lead to the formation of N-oxides or ring-cleavage products.
Conversely, the pyridine ring can be reduced under various conditions. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can lead to the formation of dihydropyridines or piperidines. The specific outcome depends on the reagents and reaction conditions employed. The halogen and amine substituents would also influence the regioselectivity and feasibility of these transformations.
Coupling Reactions for Extended Molecular Architectures
Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, thereby extending molecular structures. The halogen atoms on the this compound scaffold provide handles for such transformations.
One prominent example is the Sonogashira cross-coupling reaction, which is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction has been successfully applied to 6-bromo-3-fluoro-2-cyanopyridines to introduce a wide range of alkynyl groups. soton.ac.uk The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. soton.ac.uk This methodology allows for the late-stage functionalization of the pyridine core and is compatible with various functional groups. soton.ac.uk
A transition-metal-free approach for the cross-coupling of organic fluorides with amines has also been developed, utilizing a silylboronate-mediated strategy. nih.gov This method allows for the selective activation of C–F bonds and subsequent C–N bond formation, providing an alternative to traditional metal-catalyzed methods. nih.gov
Regioselective Functionalization at the Pyridine Core
The substituents on the pyridine ring of this compound direct the regioselectivity of further functionalization. The electron-withdrawing nature of the halogen atoms and the electron-donating character of the amino group create a specific electronic landscape on the pyridine ring.
Research has shown that kinetic deprotonation of 4-chloro-3-fluoropyridine (B1587321) at low temperatures followed by reaction with an electrophile like DMF leads to regioselective formylation at the 2-position. researchgate.netnih.govacs.org This indicates that the C2 position is the most acidic and therefore the most susceptible to deprotonation.
Alternatively, Minisci-type reactions provide a method for the direct C-H functionalization of N-heteroarenes. researchgate.netnih.gov These radical-based reactions, often mediated by silver/persulfate or photoredox catalysts, can introduce alkyl or amidomethyl groups onto the pyridine ring. researchgate.netnih.govacs.org For 4-chloro-3-fluoropyridine, amidomethylation has been shown to occur with high regioselectivity, favoring the 2-position. researchgate.netnih.govacs.org These methods are valuable for their ability to be performed under mild conditions and their tolerance of various functional groups. researchgate.net
Mechanistic Insights into Reaction Pathways Influenced by Halogen and Amine Substituents
The electronic properties of the halogen and amine substituents are crucial in determining the mechanistic pathways of reactions involving this compound. The electronegative fluorine and chlorine atoms withdraw electron density from the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). nih.gov
In nucleophilic aromatic substitution (SNAr) reactions, the reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing substituents. In the second step, the leaving group (one of the halogens) is eliminated, restoring the aromaticity of the ring. The higher electronegativity of fluorine generally makes it a better leaving group in SNAr reactions compared to chlorine. nih.govacs.org
Kinetic studies on amination reactions have shown that the reaction mechanism can shift depending on the reaction conditions, such as the base used. rsc.org In some cases, species generated during the reaction can act as catalysts, leading to complex reaction profiles. rsc.org Understanding these mechanistic nuances is key to optimizing reaction conditions and achieving desired products with high yield and selectivity.
Interactive Data Tables
Table 1: Regioselective Functionalization of 4-Chloro-3-fluoropyridine Derivatives
| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |
| Deprotonation/Formylation | 1. LDA, THF, -75 °C; 2. DMF | C2 | researchgate.netnih.govacs.org |
| Minisci-type Amidomethylation | Amino acid derivatives, Ag+/persulfate or photoredox | C2 | researchgate.netnih.govacs.org |
Table 2: Comparison of Halogen Leaving Group Reactivity in SNAr
| Substrate | Nucleophile/Solvent | Relative Rate (vs. 2-chloropyridine) | Reference |
| 2-Fluoropyridine | NaOEt/EtOH | 320 | nih.govacs.org |
| 2-Chloropyridine | NaOEt/EtOH | 1 | nih.govacs.org |
Research Applications in Organic Synthesis and Chemical Sciences
Role as a Versatile Building Block for Complex Organic Molecule Synthesis
The chemical architecture of 4-Chloro-3-fluoropyridin-2-amine (B6588843), featuring multiple reactive sites, establishes it as a versatile building block in organic synthesis. bldpharm.com The pyridine (B92270) framework is a common feature in many biologically active compounds and pharmaceuticals. researchgate.netnih.gov The presence of halogen substituents provides handles for cross-coupling reactions, while the amine group can be readily functionalized, enabling the construction of more complex molecular scaffolds. Chemists utilize such building blocks to introduce the substituted pyridine motif into larger molecules, which is a key strategy in the development of new chemical entities. nih.govresearchgate.net
Precursor in the Development of Specific Classes of Chemical Compounds
Substituted pyridines are foundational to numerous classes of compounds with applications in medicinal chemistry and materials science. researchgate.netnumberanalytics.com While specific examples for this compound are not extensively detailed in public literature, analogous substituted aminopyridines are known precursors to potent and selective enzyme inhibitors, such as phosphodiesterase-4 (PDE4) inhibitors. nih.gov The strategic placement of chloro and fluoro substituents on the aminopyridine scaffold is a deliberate design element for creating libraries of compounds for screening and development. The general importance of pyridine derivatives is evident in their use as intermediates for agrochemicals and a wide array of pharmaceuticals, including those with antibacterial properties. nih.govresearchgate.net
Strategies for Derivatization and Analog Synthesis in Chemical Research
The derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its properties. The structure of this compound offers several avenues for such modifications.
Systematic modification of the pyridine ring is a key strategy for exploring the chemical space around a core scaffold. For a molecule like this compound, derivatization can be approached in several ways:
N-functionalization: The amino group at the C2 position can be acylated, alkylated, or used in coupling reactions to introduce a variety of side chains. nih.gov
Substitution of Halogens: The chlorine atom at the C4 position is a prime site for nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of diverse functional groups (e.g., alkoxy, amino, or thiol moieties). The reactivity of this position is enhanced by the electron-withdrawing nature of the ring nitrogen and the fluorine atom. numberanalytics.com
Coupling Reactions: The chloro group can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.
The electronic properties of the pyridine ring are heavily influenced by its substituents. nih.govnih.gov The fluorine at C3 and chlorine at C4 are both electron-withdrawing groups, which decreases the electron density of the aromatic ring. numberanalytics.com This has several consequences:
Increased Acidity: The electron-deficient nature of the ring can increase the acidity of any N-H or C-H protons.
Modified Basicity: The electron-withdrawing substituents lower the basicity of the pyridine nitrogen atom (pKa of pyridine is 5.25). numberanalytics.com
Enhanced Reactivity towards Nucleophiles: The ring is more susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. numberanalytics.com
In research, chemists systematically replace these halogens with other groups—from electron-donating groups (like methoxy (B1213986) or alkylamines) to other electron-withdrawing groups (like nitro or cyano)—to finely tune the electronic landscape of the molecule. nih.govrsc.org This modulation can affect the molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic properties. youtube.com For instance, replacing a C-H bond with a C-F bond can block sites of oxidative metabolism, potentially increasing a drug's half-life. youtube.com
Methodological Approaches for Elucidating Structure-Activity Relationships (SAR) in Pre-Clinical Research Contexts
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve understanding how the chemical structure of a compound relates to its biological activity. collaborativedrug.com The goal is to identify the key structural features (the pharmacophore) responsible for the desired effect and to guide the optimization of a lead compound. nih.gov
A primary method in SAR studies is the synthesis and testing of a series of structural analogs. nih.gov Starting with a parent compound like this compound, researchers create a library of related molecules by making systematic, incremental changes. researchgate.net
Table 1: Examples of Systematic Modifications for SAR Studies
| Modification Type | Example of Change on Parent Scaffold | Rationale for a SAR Study |
|---|---|---|
| Halogen Substitution | Replace the C4-Chloro with -H, -CH3, or -OCH3 | To determine if a halogen is necessary for activity and to probe the effect of electronic and steric changes at this position. |
| Amine Functionalization | Convert the C2-Amine to an amide (e.g., -NHC(O)CH3) | To explore if the free amine is a key hydrogen bond donor and to alter solubility and metabolic stability. |
| Positional Isomerism | Synthesize the isomeric 2-Chloro-3-fluoropyridin-4-amine | To understand the importance of the relative positions of the functional groups for target binding. |
| Ring Modification | Replace the pyridine core with a pyrimidine (B1678525) ring | To assess the role of the core heterocycle and the pyridine nitrogen in the compound's activity. |
Computational Docking Studies for Enzyme or Receptor Binding Prediction
Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a target protein. While specific computational docking studies focusing solely on this compound are not extensively detailed in publicly available literature, its structural motifs are present in a variety of ligands designed for specific biological targets. The chloro, fluoro, and amino substituents on the pyridine ring are known to influence molecular properties such as lipophilicity, electronic distribution, and hydrogen bonding potential. These features are critical for effective binding to enzyme active sites or receptor pockets.
In the context of medicinal chemistry, the pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. The halogen atoms can participate in halogen bonding and other non-covalent interactions, which can contribute to binding affinity and selectivity. Therefore, while direct docking studies on this specific fragment may not be widely published, its derivatives are subjects of such computational analyses to rationalize their biological activities and to guide the design of more potent and selective molecules.
Utility in Agrochemical Research and Pharmaceutical Lead Generation (emphasizing synthetic utility rather than biological testing outcomes)
The synthetic utility of this compound is most prominently documented in the field of pharmaceutical lead generation, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
A key application of this compound is as a starting material in the synthesis of bicyclic heterocycle-substituted pyridyl compounds that function as kinase modulators. google.comgoogle.com Specifically, it has been utilized in the preparation of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical component of the toll-like receptor (TLR) and IL-1 receptor signaling pathways. google.com
The synthetic route described in patent literature involves the transformation of the amino group of this compound into a diazo species. google.com This reactive intermediate can then be subjected to further reactions to construct more complex heterocyclic systems. For instance, the compound is treated with potassium nitroperoxous acid to generate an intermediate that can be further elaborated. google.com This highlights the role of this compound as a versatile scaffold, providing a foundation for the introduction of diverse functionalities to explore the chemical space around a particular biological target.
While direct applications of this compound in agrochemical research are not as explicitly detailed in the available literature, the broader class of halogenated pyridines is of significant interest in this sector. Halogenated aromatic compounds are common features in many commercial herbicides and insecticides. The specific substitution pattern of this compound makes it a potential precursor for the synthesis of novel agrochemical candidates. The reactivity of the chloro and amino groups allows for various chemical modifications, enabling the generation of libraries of compounds for screening in crop protection applications. However, specific examples of its use as a direct synthetic precursor for commercial or late-stage developmental agrochemicals are not prominently reported in the searched scientific and patent literature.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-Chloro-3-fluoropyridin-2-amine?
- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution. For example, Pd(OAc)₂/Xantphos catalytic systems with t-BuONa as a base enable efficient coupling of 2,6-dichloro-3-fluoropyridine with amines (e.g., 4-chloroaniline) at 80–100°C in toluene, yielding ~74% product . Key variables include catalyst loading (0.05–0.1 equiv), stoichiometry (amine:halide = 1.2:1), and reaction time (12–24 hr). Purification via column chromatography (EtOAc/hexane) ensures high purity.
Q. How should this compound be characterized spectroscopically?
- Methodological Answer : Use and NMR to confirm structure:
- : Aromatic protons appear as doublets (δ 6.6–7.6 ppm, ), with NH as a broad singlet (~δ 6.6 ppm) .
- : Fluorine coupling () distinguishes C-F environments. HRMS (ESI) with <2 ppm mass error validates molecular formula .
Q. What are typical by-products in the synthesis of this compound?
- Methodological Answer : Common impurities include:
- Di-substituted products : Over-amination due to excess amine or prolonged reaction time.
- Dehalogenated intermediates : Partial reduction of Cl/F under catalytic conditions. Monitor via LC-MS and optimize reaction stoichiometry .
Advanced Research Questions
Q. How do electronic effects of substituents influence cross-coupling reactivity in this compound derivatives?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution at C2. DFT studies (e.g., B3LYP/6-31G*) show that Cl at C4 stabilizes transition states by lowering LUMO energy. Experimentally, Hammett plots correlate σ values with reaction rates for aryl substituents .
Q. What computational approaches predict the solid-state interactions of this compound?
- Methodological Answer : X-ray crystallography (monoclinic ) reveals intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and Cl⋯Cl contacts (3.28 Å) that stabilize the lattice . Pair distribution function (PDF) analysis or Hirshfeld surfaces quantify these interactions for crystal engineering .
Q. How can discrepancies in reported reaction yields for derivatives be resolved?
- Methodological Answer : Contradictions arise from variables like:
- Catalyst degradation : Pd(OAc)₂/Xantphos may form inactive clusters at >100°C. Use low-temperature protocols (e.g., 80°C) .
- Substrate purity : Anhydrous amines and degassed solvents improve reproducibility. Kinetic studies (e.g., in situ IR) identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
